molecular formula C16H18FN3O2 B4082397 N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine

N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine

Cat. No. B4082397
M. Wt: 303.33 g/mol
InChI Key: HSANZQANNODWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FMISO" and is a member of the piperidine class of compounds. FMISO has a unique structure that makes it a promising candidate for use in various scientific studies.

Mechanism of Action

The mechanism of action of FMISO is based on its ability to bind to hypoxic cells. Hypoxic cells have an altered metabolism that results in the accumulation of FMISO. Once FMISO is taken up by the cells, it undergoes a reduction reaction that results in the formation of a stable adduct. This adduct can be detected using PET imaging, providing information about the location and extent of hypoxia.
Biochemical and Physiological Effects:
FMISO has minimal biochemical and physiological effects in the body. It is rapidly metabolized and eliminated, with a half-life of approximately 2 hours. FMISO does not accumulate in normal tissues, making it a safe and effective tracer for medical imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMISO is its ability to detect hypoxia in vivo, providing valuable information about tumor biology and disease progression. FMISO is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to the use of FMISO in lab experiments. One limitation is its specificity for hypoxic cells, which can vary depending on the tumor type and stage. FMISO is also subject to background noise, which can limit its sensitivity and accuracy.

Future Directions

There are several future directions for the use of FMISO in scientific research. One area of interest is the development of new imaging techniques that can improve the sensitivity and specificity of FMISO for detecting hypoxia. Another area of interest is the use of FMISO in combination with other imaging agents or therapies to improve treatment outcomes.
In addition, FMISO has potential applications in other fields, such as environmental science and agriculture. For example, FMISO could be used to study the effects of hypoxia on aquatic ecosystems or to monitor plant growth under different oxygen conditions.
Conclusion:
In conclusion, N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine, or FMISO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMISO has been extensively studied for its ability to detect hypoxia in vivo, providing valuable information about tumor biology and disease progression. While there are limitations to the use of FMISO in lab experiments, there are also several future directions for its use in scientific research.

Scientific Research Applications

FMISO has been extensively studied for its potential applications in various fields, including medical imaging, cancer research, and neuroscience. In medical imaging, FMISO has been used as a tracer in positron emission tomography (PET) scans to detect hypoxia, or low oxygen levels, in tumors. This information can be used to guide treatment decisions and monitor the effectiveness of therapy.
In cancer research, FMISO has been used to study the role of hypoxia in tumor growth and metastasis. Hypoxic tumors are often resistant to conventional therapies, and understanding the mechanisms behind this resistance can help develop more effective treatments. FMISO has also been studied in neuroscience to investigate the role of hypoxia in brain function and disease.

properties

IUPAC Name

[3-(4-fluoroanilino)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-11-9-15(19-22-11)16(21)20-8-2-3-14(10-20)18-13-6-4-12(17)5-7-13/h4-7,9,14,18H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSANZQANNODWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.